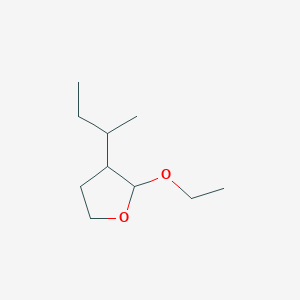
Acetic acid--butane-1,1-diol (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–butane-1,1-diol (2/1) is a chemical compound formed by the combination of acetic acid and butane-1,1-diol in a 2:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetic acid–butane-1,1-diol (2/1) can be synthesized through esterification, a reaction in which acetic acid reacts with butane-1,1-diol in the presence of a mineral acid catalyst. The reaction typically involves heating the reactants to facilitate the formation of the ester and water . The reaction is reversible, and the removal of water can drive the reaction to completion.
Industrial Production Methods
Industrial production of acetic acid–butane-1,1-diol (2/1) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions are crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–butane-1,1-diol (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester back to the original alcohol and acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and acids.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid–butane-1,1-diol (2/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of acetic acid–butane-1,1-diol (2/1) involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and butane-1,1-diol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid–butane-1,2-diol: Similar in structure but with different positional isomers of the diol.
Butane-1,4-diol: Another diol with different chemical properties and applications.
Uniqueness
Acetic acid–butane-1,1-diol (2/1) is unique due to its specific ester linkage and the resulting chemical properties
Propriétés
Numéro CAS |
29949-17-5 |
|---|---|
Formule moléculaire |
C8H18O6 |
Poids moléculaire |
210.22 g/mol |
Nom IUPAC |
acetic acid;butane-1,1-diol |
InChI |
InChI=1S/C4H10O2.2C2H4O2/c1-2-3-4(5)6;2*1-2(3)4/h4-6H,2-3H2,1H3;2*1H3,(H,3,4) |
Clé InChI |
KLJYIZMAOTVKSL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(O)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


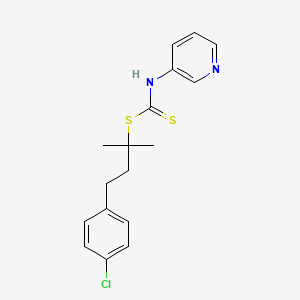
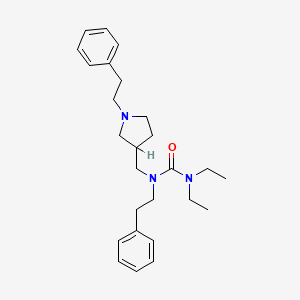







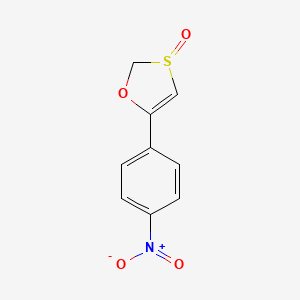
![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
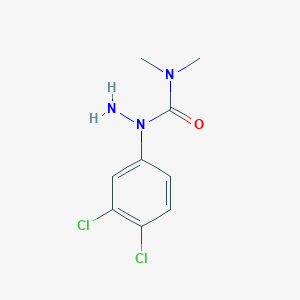
![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)
